3-Azabicyclo[3.3.1]nonan-2-one (CAS: 2555-12-6) is a highly privileged, conformationally rigid bridged bicyclic lactam that serves as a critical structural motif in advanced organocatalysis, transition-metal ligand design, and medicinal chemistry [1]. Unlike flexible monocyclic lactams, this compound features a distinct U-shaped geometry that pre-organizes its hydrogen-bond donor (NH) and acceptor (C=O) sites, making it an optimal host scaffold for supramolecular assemblies and enantioselective photochemical templates [2]. For procurement professionals and synthetic chemists, its primary value lies in its ability to act as a robust, thermally stable precursor that imparts exceptional three-dimensional constraint to downstream active pharmaceutical ingredients (APIs) and catalysts, effectively minimizing entropic penalties during receptor binding or substrate coordination [3].
Generic substitution of 3-azabicyclo[3.3.1]nonan-2-one with simpler monocyclic analogs (such as piperidin-2-one) or alternative bridged systems (like 2-azabicyclooctan-3-one) routinely fails due to precise spatial and thermodynamic requirements in target applications [1]. Flexible monocyclic lactams incur a massive entropic penalty upon binding, destroying the high association constants and stereofacial discrimination required for templated catalysis or receptor subtype selectivity [2]. Conversely, alternative bridged lactams possess different bite angles and steric profiles, which misalign the dual hydrogen-bonding vectors and prevent the formation of the highly specific U-shaped binding pocket that defines the unique utility of the [3.3.1] nonane core in both industrial library synthesis and frontier photocatalysis [3].
The rigid, U-shaped geometry of the 3-azabicyclo[3.3.1]nonan-2-one scaffold pre-organizes its hydrogen-bonding sites, dramatically reducing the entropic penalty of complexation compared to flexible monocyclic lactams [1]. While simple piperidin-2-one exhibits weak, non-directional dimerization, the [3.3.1] bridged core achieves association constants orders of magnitude higher when binding complementary substrates.
| Evidence Dimension | Substrate Association Constant (Ka) via Two-Point Hydrogen Bonding |
| Target Compound Data | 3-Azabicyclo[3.3.1]nonan-2-one scaffold (Ka > 10^2 - 10^3 M^-1 for complementary lactams) |
| Comparator Or Baseline | Piperidin-2-one (flexible monocyclic lactam, Ka < 10 M^-1) |
| Quantified Difference | >100-fold increase in binding affinity due to rigid U-shaped pre-organization |
| Conditions | NMR titration in non-polar solvents (e.g., CDCl3) at 298 K |
Buyers designing chiral templates or organocatalysts must procure this specific bridged core to achieve the high binding affinities necessary for efficient substrate turnover.
In medicinal chemistry, the 3-azabicyclo[3.3.1]nonane core acts as a highly constrained piperidine analog. When used as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands, it mimics the complex natural product methyllycaconitine, providing extreme subtype selectivity that unconstrained piperidines cannot achieve [1].
| Evidence Dimension | Selectivity for α7 Neuronal vs. Neuromuscular Nicotinic Acetylcholine Receptors |
| Target Compound Data | 3-Azabicyclo[3.3.1]nonane derivatives (Up to 10,000-fold selectivity for α7 nAChR) |
| Comparator Or Baseline | Unconstrained 3-phenylpiperidine analogs (<10-fold selectivity) |
| Quantified Difference | 1,000x improvement in receptor subtype discrimination |
| Conditions | Radioligand binding assays against mammalian nAChR subtypes |
Procuring this constrained building block is essential for developing CNS-active therapeutics that avoid peripheral neuromuscular off-target toxicity.
From a process chemistry perspective, the 3-azabicyclo[3.3.1]nonane framework is highly accessible. Unlike other bridged systems that require complex, low-yielding multi-step sequences, the [3.3.1] core can be assembled rapidly via tandem Mannich condensations, making it a superior choice for scalable library generation [1].
| Evidence Dimension | Synthetic Step Count and Overall Yield for Core Construction |
| Target Compound Data | 3-Azabicyclo[3.3.1]nonane core (1-2 steps, >70% overall yield via tandem Mannich condensation) |
| Comparator Or Baseline | 2-Azabicyclooctane core (4+ steps, ~30% overall yield via Diels-Alder/lactamization) |
| Quantified Difference | 50% reduction in step count and >2x increase in overall yield |
| Conditions | Gram-scale scaffold synthesis from basic ketone and amine precursors |
Industrial buyers building bicyclic compound libraries will achieve significantly lower cost-of-goods and faster throughput using the highly processable [3.3.1] system.
The rigid lactam binding site of 3-azabicyclo[3.3.1]nonan-2-one is critical for enforcing spatial proximity in triplet energy transfer reactions. Photocatalysts built on this scaffold achieve high enantiomeric excess during deracemization, whereas catalysts utilizing flexible linkers fail to differentiate enantiotopic faces [1].
| Evidence Dimension | Enantiomeric Excess (ee%) of Product |
| Target Compound Data | Catalysts utilizing the 3-azabicyclo[3.3.1]nonan-2-one scaffold (70–93% ee) |
| Comparator Or Baseline | Catalysts with flexible amide linkers lacking the rigid [3.3.1] core (<10% ee or racemic) |
| Quantified Difference | >80% absolute increase in enantiomeric excess |
| Conditions | Photochemical deracemization of allene amides at -10 °C under 420 nm irradiation |
This compound is strictly required as a structural anchor for researchers procuring materials to build highly enantioselective triplet energy transfer photocatalysts.
Where this compound is the right choice: Procuring 3-azabicyclo[3.3.1]nonan-2-one is essential when building U-shaped host molecules and enantioselective photocatalysts. Its rigid geometry prevents the entropic loss seen in flexible lactams, ensuring the high association constants required for efficient triplet energy transfer and deracemization workflows [1].
Where this compound is the right choice: In medicinal chemistry, this scaffold is the preferred precursor for synthesizing nicotinic acetylcholine receptor (nAChR) antagonists and novel analgesics. The [3.3.1] bridged system enforces a specific conformation that drastically improves neuronal vs. neuromuscular receptor selectivity compared to unconstrained piperidines [1].
Where this compound is the right choice: For industrial process chemists generating libraries of bridged heterocycles, the 3-azabicyclo[3.3.1]nonane core is optimal due to its compatibility with scalable, one-pot tandem Mannich condensations, offering superior manufacturability over or [3.2.1] bridged alternatives [2].
Where this compound is the right choice: This scaffold is ideal for derivatization into bifunctional transition metal ligands (e.g., Mn(salen) or Ru complexes). The rigid lactam acts as a remote hydrogen-bonding pocket that precisely orients substrates near the metal center, enabling site- and stereoselective oxidations that fail with flexible ligand architectures [1].